

An In-Depth Technical Guide to 2,3-Dihydrosciadopitysin: Discovery and History

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Compound of Interest

Compound Name: 2,3-Dihydrosciadopitysin

Cat. No.: B592804

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Abstract

2,3-Dihydrosciadopitysin is a naturally occurring biflavonoid, a class of compounds known for their diverse biological activities. First identified in 1971, this molecule has been a subject of phytochemical interest due to its presence in ancient plant lineages. This technical guide provides a comprehensive overview of the discovery, history, and known scientific data of **2,3-Dihydrosciadopitysin**. It details its isolation from natural sources and summarizes the current, albeit limited, understanding of its biological properties. This document aims to serve as a foundational resource for researchers interested in the potential therapeutic applications of this and related dihydrobiflavonoids.

Introduction

2,3-Dihydrosciadopitysin is a specific type of biflavonoid, characterized by two flavonoid moieties linked together. Its discovery dates back to the early 1970s, emerging from studies on the chemical constituents of "living fossil" trees. As a member of the flavonoid family, it is presumed to possess antioxidant and anti-inflammatory properties, common to this class of phytochemicals. However, detailed investigations into its specific biological activities and potential pharmacological applications remain limited. This guide synthesizes the available information to provide a clear and structured overview for the scientific community.

Discovery and History

The initial discovery and isolation of **2,3-Dihydrosciadopitysin** were reported in a 1971 publication in the journal *Phytochemistry* by Beckmann, Geiger, and de Groot-Pfleiderer.[1] The compound was identified as a novel dihydrobiflavonoid from the autumn leaves of the dawn redwood, *Metasequoia glyptostroboides*. [1] This discovery was significant as *Metasequoia glyptostroboides* is a unique deciduous conifer considered a living fossil, with a rich and distinct phytochemical profile.

Later, **2,3-Dihydrosciadopitysin** was also isolated from the heartwood of *Podocarpus macrophyllus*, another gymnosperm, indicating its distribution is not limited to a single species.

The historical significance of its discovery lies in the broader context of biflavonoid research, which was gaining momentum in the mid-20th century. The elucidation of its structure contributed to the growing understanding of the chemical diversity and complexity of flavonoids in the plant kingdom.

Logical Relationship of Discovery:



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Figure 1: Historical timeline of the discovery of **2,3-Dihydrosciadopitysin**.

Physicochemical Properties

A summary of the key physicochemical properties of **2,3-Dihydrosciadopitysin** is presented in the table below.

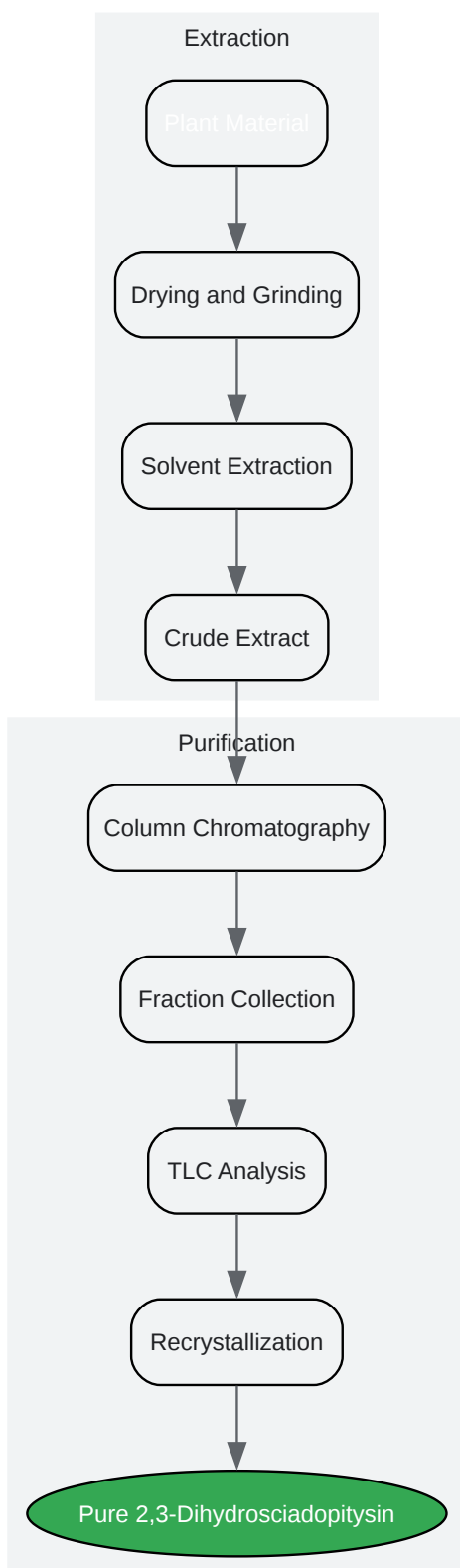
Property	Value	Reference
Molecular Formula	C ₃₃ H ₂₆ O ₁₀	[1]
Molecular Weight	582.55 g/mol	[1]
Class	Biflavonoid (Dihydrobiflavonoid)	
Appearance	Yellow powder	[2]
CAS Number	34421-19-7	[1][2]

Experimental Protocols

Isolation and Purification

Detailed experimental protocols for the isolation of **2,3-Dihydrosciadopitysin** are not extensively documented in recent literature. However, based on the original discovery and general methods for flavonoid isolation, a probable workflow can be outlined.

Workflow for Isolation:



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Figure 2: A probable workflow for the isolation and purification of **2,3-Dihydrosciadopitysin**.

Methodology:

- **Plant Material Collection and Preparation:** Autumn leaves of *Metasequoia glyptostroboides* or heartwood of *Podocarpus macrophyllus* are collected, air-dried, and ground into a fine powder.
- **Extraction:** The powdered plant material is subjected to solvent extraction, likely using a solvent of medium polarity such as methanol or ethanol, to extract the flavonoids.
- **Chromatographic Separation:** The crude extract is then subjected to column chromatography over silica gel. A gradient elution system with increasing solvent polarity (e.g., a mixture of hexane, ethyl acetate, and methanol) is typically employed to separate the different components.
- **Fraction Analysis and Purification:** Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing **2,3-Dihydrosciadopitysin** are combined and may be further purified by recrystallization to yield the pure compound.

Structural Elucidation

The structure of **2,3-Dihydrosciadopitysin** was likely determined using a combination of spectroscopic techniques, which is standard practice for natural product chemistry. While the original 1971 paper's detailed data is not readily available, modern structural elucidation would involve:

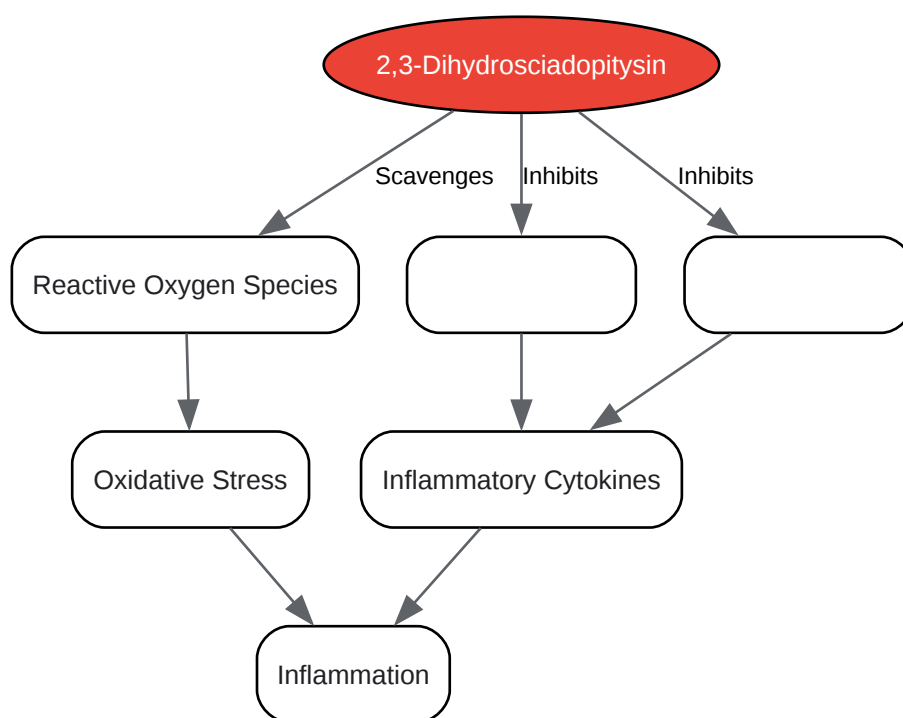
- **Mass Spectrometry (MS):** To determine the molecular weight and fragmentation pattern.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are crucial for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC would be used to establish the connectivity of atoms.
- **Infrared (IR) Spectroscopy:** To identify functional groups such as hydroxyl ($-\text{OH}$) and carbonyl ($\text{C}=\text{O}$) groups.
- **Ultraviolet-Visible (UV-Vis) Spectroscopy:** To provide information about the chromophoric system of the flavonoid structure.

Biological Activities

While specific quantitative data for the biological activities of **2,3-Dihydrosciadopitysin** are scarce in the available literature, the broader class of biflavonoids from *Metasequoia glyptostroboides* is known to exhibit various biological effects. These are generally attributed to their antioxidant and anti-inflammatory properties.

Potential Signaling Pathways:

Biflavonoids are known to modulate various signaling pathways involved in inflammation and oxidative stress. A generalized diagram of potential pathways is presented below.



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Figure 3: Potential signaling pathways modulated by biflavonoids like **2,3-Dihydrosciadopitysin**.

Quantitative Data (Hypothetical):

To date, no specific IC₅₀ values for the antioxidant or anti-inflammatory activities of **2,3-Dihydrosciadopitysin** have been found in a broad search of scientific literature. For the

purpose of illustrating how such data would be presented, a hypothetical table is provided below. It is crucial to note that these values are not based on experimental results for **2,3-Dihydrosciadopitysin** and are for illustrative purposes only.

Assay	Target/Endpoint	Hypothetical IC ₅₀ (μM)
Antioxidant Activity	DPPH radical scavenging	Data not available
ABTS radical scavenging	Data not available	
Anti-inflammatory Activity	COX-2 inhibition	Data not available
5-LOX inhibition	Data not available	
Nitric oxide production	Data not available	

Synthesis

There is no published information available regarding the total chemical synthesis of **2,3-Dihydrosciadopitysin**. The synthesis of complex natural products like biflavonoids is often challenging due to the need for regioselective and stereoselective coupling of the flavonoid monomers.

Future Directions

The study of **2,3-Dihydrosciadopitysin** presents several opportunities for future research:

- **Re-isolation and Full Spectroscopic Characterization:** A complete modern spectroscopic analysis (including 2D NMR and high-resolution mass spectrometry) would be invaluable to confirm its structure and provide a definitive reference for future studies.
- **Comprehensive Biological Screening:** A systematic evaluation of its biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties, is warranted. Determining quantitative measures such as IC₅₀ values would be a critical step.
- **Investigation of Mechanism of Action:** Should significant biological activity be identified, further studies to elucidate the underlying molecular mechanisms and signaling pathways would be necessary.

- Development of Synthetic Strategies: The development of a synthetic route to **2,3-Dihydrosciadopitysin** and its analogs would facilitate further biological evaluation and structure-activity relationship (SAR) studies.

Conclusion

2,3-Dihydrosciadopitysin remains a sparsely studied natural product with a fascinating history linked to ancient plant species. While its initial discovery and structural class are established, a significant gap exists in the scientific literature regarding its detailed experimental protocols, quantitative biological activities, and synthesis. This technical guide has compiled the available information and outlined the necessary future research to unlock the potential of this unique dihydrobiflavonoid for the benefit of researchers, scientists, and drug development professionals.

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